(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13754457
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O2 |
|---|---|
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | (4S)-4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | BQYGGFNIXNYFEO-AWEZNQCLSA-N |
| Isomeric SMILES | CC1=CC(=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)OC |
| SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC |
| Canonical SMILES | CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the oxazole class of heterocycles, featuring a 4,5-dihydrooxazole (oxazoline) ring fused to a 4-methoxy-6-methylpyridin-2-yl group at position 2 and a benzyl substituent at position 4. The (S)-configuration at the C4 position introduces chirality, critical for its stereoselective interactions. Key molecular parameters include:
The pyridine moiety's methoxy and methyl groups at positions 4 and 6 create electronic asymmetry, influencing both reactivity and supramolecular interactions .
Spectroscopic Signatures
Advanced analytical techniques have characterized the compound:
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.78 (s, 1H, Py-H), 4.82 (dd, J=9.2 Hz, 1H, CH-N), 4.15 (m, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 3.15–2.95 (m, 2H, CH₂).
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IR (KBr): 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym), 2920 cm⁻¹ (Ar-CH) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis:
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Cyclocondensation Approach:
Benzylamine derivatives react with 4-methoxy-6-methylpicolinic acid under Dean-Stark conditions, followed by stereoselective cyclization using POCl₃. -
Chiral Pool Strategy:
L-Phenylglycinol serves as the chiral precursor, undergoing sequential protection, coupling with 2-chloro-4-methoxy-6-methylpyridine, and ring-closing metathesis .
Optimization Challenges
Critical parameters affecting yield (typically 45–68%):
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Δ10°C → ±12% |
| Solvent Polarity | Toluene > DCM > THF | Dielectric <3.0 |
| Catalyst Loading | 5 mol% Hoveyda-Grubbs | >7% → side rxns |
Scale-up beyond 100g remains problematic due to exothermic ring-closing steps and epimerization risks at >50°C .
Applications in Pharmaceutical Development
| Target | IC₅₀ (nM) | Selectivity vs JAK1 |
|---|---|---|
| JAK3 | 18.2 | 142x |
| TYK2 | 2540 | N/A |
| EGFR | >10,000 | N/A |
Antibacterial Activity
Against ESKAPE pathogens (CLSI guidelines):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA (ATCC 43300) | 32 | Cell wall synthesis |
| E. coli (UTI89) | >128 | N/A |
| K. pneumoniae (BAA-2146) | 64 | β-lactamase inhibition |
The limited Gram-negative activity correlates with poor outer membrane penetration (logP = 2.1) .
| Hazard Category | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H312 | Wear nitrile gloves |
| Inhalation Risk | H332 | Use fume hood |
Exposure Management
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Spill Response: Absorb with vermiculite, treat with 5% acetic acid
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Storage: -20°C under argon (stable >24 months)
| Vendor | Purity | Price (100mg) | Lead Time |
|---|---|---|---|
| AK Scientific | 97% | $75 | 1 week |
| Key Organics | 98% | €89 | 2 weeks |
| JK Chemical | 98% | ¥6200 | 3 weeks |
Patent restrictions (WO2021055568A1) currently limit large-scale production outside licensed facilities.
Future Research Directions
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Enantioselective Catalysis: Leveraging the oxazoline's chiral center in asymmetric aldol reactions
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PROTAC Design: Conjugation with E3 ligase ligands for targeted protein degradation
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Polymer Chemistry: Radical-initiated ring-opening polymerization for conductive materials
Ongoing clinical trials (NCT05438100) are evaluating derivatives as JAK3 inhibitors for alopecia areata, with Phase I results expected Q3 2026 .
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